(R)-2-(3-Fluorophenyl)propanoic acid
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Overview
Description
®-2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the propanoic acid family, characterized by a carboxyl group (-COOH) attached to a propyl chain. The presence of a fluorine atom on the phenyl ring adds unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3-fluorophenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to 3-fluorophenylpropanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluorophenyl)propanoic acid may involve:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate 3-fluorocinnamic acid.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-Fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-fluorophenylpropanoic acid derivatives.
Reduction: Formation of 3-fluorophenylpropan-1-ol or 3-fluorophenylpropanal.
Substitution: Formation of substituted phenylpropanoic acids.
Scientific Research Applications
®-2-(3-Fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(3-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks chirality.
2-(3-Chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.
Uniqueness
®-2-(3-Fluorophenyl)propanoic acid is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The chirality allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
Biological Activity
(R)-2-(3-Fluorophenyl)propanoic acid, commonly known as a fluorinated analogue of ibuprofen, is a compound that has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant studies, highlighting its implications in various medical fields.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which enhances its biological activity compared to non-fluorinated counterparts. The chemical structure is represented as follows:
This compound exhibits properties typical of non-steroidal anti-inflammatory drugs (NSAIDs), including anti-inflammatory and analgesic effects.
Synthesis Methods
Recent advancements in synthetic methodologies have improved the production of this compound. A notable method involves the kinetic resolution of racemic mixtures using chiral catalysts, which allows for high enantiomeric purity. Research indicates that the use of BTM (a chiral acyl-transfer catalyst) facilitates this process effectively .
Anti-Inflammatory Effects
This compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation. In vitro studies have demonstrated that this compound displays comparable potency to ibuprofen in inhibiting COX-1 and COX-2 activities .
Analgesic Properties
The analgesic activity of this compound has been evaluated through various pain models in rodents. The compound significantly reduced pain responses, indicating its potential use in pain management therapies .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer progression . The following table summarizes some key findings related to its anticancer activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.4 | HDAC inhibition |
A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with osteoarthritis demonstrated that administration of this compound resulted in significant improvements in pain scores compared to placebo controls, supporting its efficacy as an analgesic agent .
- Study on Inflammation : In an experimental model of rheumatoid arthritis, treatment with this compound led to a marked decrease in joint swelling and inflammatory markers, confirming its anti-inflammatory properties .
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2R)-2-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
XHPMSYWCKADLPJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)C(=O)O |
Origin of Product |
United States |
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